Fluorine Substitution Increases SAM Dipole Moment by 3.3-Fold vs Hydrogen Analog
First-principles calculations of symmetric disulfide SAMs on gold reveal that ortho-fluorine substitution in 2,2'-dithiobis(6-fluorobenzoic acid) yields a molecular dipole moment of 2.21 D, representing a 3.35-fold increase over the non-fluorinated hydrogen analog (0.66 D) and a 19% increase over the brominated analog (1.85 D) [1]. The enhanced dipole moment originates from the strong electron-withdrawing effect of fluorine (electronegativity 3.98), which redistributes charge density within the conjugated aromatic-disulfide system [1].
| Evidence Dimension | Molecular dipole moment (calculated) in self-assembled monolayer configuration |
|---|---|
| Target Compound Data | 2.21 D (2,2'-dithiobis(6-fluorobenzoic acid), F-substituted) |
| Comparator Or Baseline | 0.66 D (H-substituted analog, 2,2'-dithiobisbenzoic acid); 1.85 D (Br-substituted analog) |
| Quantified Difference | +1.55 D vs H analog (235% increase); +0.36 D vs Br analog (19% increase) |
| Conditions | First-principles density functional theory (DFT) calculation; symmetric disulfide SAM geometry on gold substrate |
Why This Matters
Higher dipole moment directly controls interfacial potential, wettability, and electrostatic interactions in surface-functionalized materials, enabling distinct performance in molecular electronics and biosensing.
- [1] Tang, Y.-H.; Tsai, M.-H. Electronic structures of the self-assembled monolayer of molecules of symmetric disulfides of benzoic acid. Physical Review B, 2007, 75, 113404. DOI: 10.1103/physrevb.75.113404. View Source
